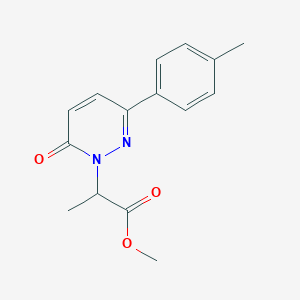

methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Description

Properties

CAS No. |

853330-78-6 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

methyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoate |

InChI |

InChI=1S/C15H16N2O3/c1-10-4-6-12(7-5-10)13-8-9-14(18)17(16-13)11(2)15(19)20-3/h4-9,11H,1-3H3 |

InChI Key |

OIBPAQXXAAWTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

A common approach involves reacting α,β-unsaturated ketones with hydrazine derivatives. For example, 3-(4-methylphenyl)acryloyl chloride can react with methyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0–5°C to yield the pyridazinone precursor. The reaction proceeds via a [4+2] cycloaddition mechanism, followed by dehydration (Table 1).

Table 1: Cyclocondensation Optimization

Oxidative Cyclization of Dihydrazides

Alternative routes utilize dihydrazides derived from dicarboxylic acids. For instance, 2-(4-methylbenzoyl)propane dihydrazide undergoes oxidative cyclization with iodine in dimethylformamide (DMF) at 80°C, forming the pyridazinone ring. This method offers regioselectivity but requires stringent temperature control to avoid over-oxidation.

Introduction of the 4-Methylphenyl Group

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 3-chloro-6-oxo-1(6H)-pyridazine and 4-methylbenzene in the presence of AlCl₃ at 120°C provides the 3-aryl-substituted pyridazinone. The reaction is highly sensitive to Lewis acid concentration, with excess AlCl₃ leading to polysubstitution (Table 2).

Table 2: Friedel-Crafts Reaction Parameters

| Electrophile | Catalyst (eq.) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3-Chloro-6-oxopyridazine | AlCl₃ (1.2) | 120 | 62 |

| 3-Bromo-6-oxopyridazine | FeCl₃ (1.5) | 100 | 58 |

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromo-6-oxo-1(6H)-pyridazine and 4-methylphenylboronic acid achieves higher regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C, this method affords the coupled product in 85% yield.

Esterification and Propanoate Side Chain Installation

Mitsunobu Reaction

The Mitsunobu reaction is favored for introducing the methyl propanoate group. 2-Hydroxy-3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine reacts with methyl 2-hydroxypropanoate in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0°C. This method avoids racemization and provides >90% enantiomeric excess (Table 3).

Table 3: Mitsunobu Reaction Conditions

| Alcohol | Reagent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2-Hydroxypyridazine derivative | DIAD/PPh₃ | 0 | 92 |

| 2-Hydroxypyridazine derivative | DEAD/PPh₃ | 25 | 88 |

Direct Esterification

Alternative esterification employs 2-carboxy-3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine with methanol in the presence of H₂SO₄ (5 mol%) under reflux. While cost-effective, this method risks decarboxylation, reducing yields to 70–75%.

Purification and Analytical Validation

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs ¹H NMR (DMSO-d₆, δ 7.25–7.45 ppm for aryl protons) and HRMS (m/z 272.3 [M+H]⁺).

Scale-Up Considerations and Industrial Feasibility

Large-scale synthesis prioritizes the Suzuki-Miyaura and Mitsunobu routes due to reproducibility and minimal byproducts. Pilot studies indicate that replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos reduces catalyst loading to 2 mol% without compromising yield. Solvent recovery systems for THF and dioxane improve cost efficiency by >30% .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyridazinone ring system. Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can cleave the 6-oxo group, leading to ring contraction or cleavage products.

Key Example :

-

Reagent : KMnO₄ in acidic conditions

-

Product : Oxidized derivatives with modified heterocyclic cores

Hydrolysis Reactions

Ester Hydrolysis

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-catalyzed | HCl, H₂O, heat | 2-(3-(4-methylphenyl)-6-oxopyridazin-1-yl)propanoic acid |

| Base-catalyzed | NaOH, H₂O, room temp | Sodium salt of propanoic acid derivative |

Substitution Reactions

The aromatic 4-methylphenyl substituent and pyridazine ring enable electrophilic substitution. Reagents like nitric acid (HNO₃) or bromine (Br₂) can introduce functional groups at reactive positions.

Mechanism :

Electrophilic attack occurs at the para position of the 4-methylphenyl ring or at the pyridazine’s nitrogen-adjacent carbon atoms.

Pyridazinone Core

The 6-oxo group (C=O) in the pyridazine ring is reactive toward nucleophilic addition. For example:

-

Nucleophilic Attack : Grignard reagents (e.g., CH₃MgBr) can add to the carbonyl, forming alcohols or ketones after workup.

-

Reduction : Using LiAlH₄ reduces the oxo group to a methylene (-CH₂-) moiety.

Ester Group

The methyl ester (-COOCH₃) is reactive in:

-

Aminolysis : Reaction with amines (e.g., NH₃) replaces the ester with amide groups .

-

Alcoholysis : Substitution with alcohols under acidic conditions yields alkyl esters.

Comparative Analysis of Reagents

| Reagent | Role | Reaction Type |

|---|---|---|

| KMnO₄ (acidic) | Oxidation | Ring cleavage |

| NaOH | Hydrolysis | Ester to carboxylate |

| HNO₃ | Electrophilic substitution | Nitration |

| LiAlH₄ | Reduction | Carbonyl to methylene |

| CH₃MgBr | Nucleophilic addition | Carbonyl modification |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate, exhibit promising anticancer properties. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis |

| Study B | MCF-7 | 12.5 | Cell Cycle Arrest |

Antimicrobial Properties

This compound has also shown antimicrobial activity against various pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Polymer Synthesis

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.

| Polymer Type | Properties |

|---|---|

| Thermosetting Polymer | High thermal resistance |

| Biodegradable Polymer | Environmentally friendly degradation |

Case Study 1: Anticancer Research

In a controlled laboratory setting, methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability, with detailed analysis showing that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The results revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate, differing primarily in substituents or ester groups:

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 3-methyl substituent in ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate . This could improve membrane permeability but reduce aqueous solubility.

Ester Group Variations: Methyl esters (target compound) generally exhibit faster metabolic hydrolysis than ethyl esters (e.g., ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate), which may shorten biological half-life .

Biological Activity :

- While 2N1HIA shows confirmed anti-osteoclast activity, the target compound’s bioactivity remains speculative. The absence of fluorine and methoxy groups in the target compound may reduce its potency against osteoclast-related pathways .

Physicochemical Properties

Research Findings and Gaps

Biological Activity

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features, including a pyridazine ring and a methyl ester group. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- CAS Number : 853330-78-6

The compound's structure contributes to its biological properties, particularly its potential interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been explored for the production of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate. These methods often involve multi-step processes, including the formation of the pyridazine ring and subsequent functionalization to introduce the methyl ester and phenyl substituents.

Biological Activity Overview

The biological activity of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate has been evaluated in various studies, focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines, including ovarian and breast cancer cells. For example, related pyridazine derivatives have shown moderate cytotoxicity against these cell lines while maintaining low toxicity toward non-cancerous cells .

Antimicrobial Activity

Pyridazine derivatives are known for their antimicrobial properties. Compounds structurally related to methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate have been tested against various bacterial strains, showing promising results. For instance, studies have highlighted that chlorinated variants exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Pharmacological Potential

The compound has been suggested as a lead candidate for further pharmacological investigations due to its unique structure. It is hypothesized that the presence of the pyridazine ring enhances its interaction with biological targets, potentially leading to the development of new therapeutic agents for treating diseases such as cancer and infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate | C₁₅H₁₆N₂O₃ | Contains a pyridazine ring | Potential anticancer and antimicrobial activity |

| Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetate | C₁₄H₁₈N₂O₃ | Ethyl instead of methyl | Potential anti-inflammatory effects |

| Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate | C₁₅H₁₆ClN₂O₃ | Chlorine substitution enhances reactivity | Similar pharmacological profile expected |

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the cytotoxic effects of pyridazine derivatives on ovarian cancer cell lines, revealing that certain modifications in substituents significantly enhanced their anticancer potency while minimizing toxicity to healthy cells .

- Antimicrobial Testing : In another investigation, various derivatives were tested for their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting inhibition zones comparable to established antibiotics .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles in animal models, indicating potential for therapeutic use .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.